Morpholine, 4-[(1-chlorobutyl)sulfonyl]-
Description
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- is a sulfonamide derivative featuring a morpholine ring substituted at the 4-position with a (1-chlorobutyl)sulfonyl group. This compound belongs to a broader class of sulfonyl morpholines, which are characterized by their sulfonyl linker and morpholine heterocycle. These structural motifs confer unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making them versatile in pharmaceutical and agrochemical applications.
Properties
CAS No. |
69083-62-1 |
|---|---|
Molecular Formula |
C8H16ClNO3S |
Molecular Weight |
241.74 g/mol |
IUPAC Name |
4-(1-chlorobutylsulfonyl)morpholine |
InChI |
InChI=1S/C8H16ClNO3S/c1-2-3-8(9)14(11,12)10-4-6-13-7-5-10/h8H,2-7H2,1H3 |
InChI Key |
VZAKXPODXDPZME-UHFFFAOYSA-N |
SMILES |
CCCC(S(=O)(=O)N1CCOCC1)Cl |
Canonical SMILES |
CCCC(S(=O)(=O)N1CCOCC1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Morpholine, 4-[(1-chlorobutyl)sulfonyl]-, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Physicochemical Comparisons
- Substituent Effects: Alkyl vs. Aryl Sulfonyl Groups: Alkyl-substituted derivatives (e.g., 4-((1-Bromopentyl)sulfonyl)morpholine ) exhibit higher molecular weights and lipophilicity (predicted cLog P > 4) compared to aryl-substituted analogs like 4-[(4-chlorophenyl)sulfonyl]morpholine (cLog P ~3.2) . The chloroalkyl chain in Morpholine, 4-[(1-chlorobutyl)sulfonyl]- may enhance membrane permeability but reduce aqueous solubility.
Synthesis Efficiency :
Key Contrasts and Limitations
- Thermal Stability : Aryl-substituted derivatives generally exhibit higher melting points (e.g., 149.4–150.0°C for 3p ) compared to alkyl analogs, which often exist as oils (e.g., 3o ).
- Toxicity Concerns : Chlorinated alkyl chains (as in Morpholine, 4-[(1-chlorobutyl)sulfonyl]-) may pose higher toxicity risks compared to aryl-substituted morpholines, necessitating rigorous safety profiling .
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